molecular formula C7H9ClF3N3 B2832482 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride CAS No. 1358784-11-8

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride

Cat. No.: B2832482
CAS No.: 1358784-11-8
M. Wt: 227.62
InChI Key: FJZQOTCIQIQNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a bicyclic heterocyclic compound characterized by a fused imidazole-pyrazine core with a trifluoromethyl (-CF₃) substituent at position 3. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications.

Synthesis: The compound is synthesized via a multi-step route starting from ethyl trifluoroacetate. Key steps include hydrazine reaction, chloracetylation, and cyclization under acidic conditions, achieving an overall yield of 73% (). This method emphasizes efficiency and scalability, critical for industrial use.

Applications: The compound serves as a key intermediate in synthesizing sitagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes treatment. Its role in condensation reactions with chiral intermediates highlights its pharmaceutical relevance ().

Properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6;/h4,11H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZQOTCIQIQNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2C(F)(F)F)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that compounds similar to 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; hydrochloride exhibit antimicrobial properties. For instance, studies on imidazo[1,5-a]pyrazines have shown effectiveness against various bacterial strains. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against pathogens.

Neuropharmacology
The compound is being investigated for its neuroprotective effects. Preliminary studies suggest that derivatives of tetrahydroimidazo[1,5-a]pyrazines may modulate neurotransmitter systems and exhibit anti-inflammatory properties in neuronal tissues. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science Applications

Polymer Chemistry
Due to its unique structure, 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; hydrochloride can be utilized as a building block in polymer synthesis. Its incorporation into polymers can enhance thermal stability and chemical resistance. Research has focused on developing high-performance materials for electronics and coatings.

Environmental Applications

Pesticide Development
The compound's structural features suggest potential use in developing eco-friendly pesticides. Research has highlighted the need for novel compounds that can effectively manage pests while minimizing environmental impact. Studies have shown that similar compounds exhibit insecticidal properties without the toxicity associated with conventional pesticides.

Table 1: Pharmacological Properties

PropertyValue
Antimicrobial ActivityEffective against Gram-positive bacteria
Neuroprotective PotentialModulation of neurotransmitter systems
Inflammatory ResponseReduction in cytokine production

Table 2: Material Properties

PropertyValue
Thermal StabilityHigh (up to 300 °C)
Chemical ResistanceExcellent against solvents
ApplicationCoatings and electronics

Case Studies

  • Neuroprotective Effects
    A study conducted at the University of California explored the neuroprotective effects of tetrahydroimidazo[1,5-a]pyrazine derivatives in animal models of neurodegeneration. Results indicated a significant reduction in neuronal loss and inflammation markers when treated with the compound .
  • Antimicrobial Efficacy
    Research published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures to 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine showed promising results against multi-drug resistant bacterial strains .
  • Pesticidal Properties
    A recent study assessed the efficacy of new pesticide formulations based on tetrahydroimidazo[1,5-a]pyrazines against common agricultural pests. The results suggested a significant reduction in pest populations with minimal environmental impact .

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Imidazo[1,5-a]pyrazine Core

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Hydrochloride
  • Molecular Formula : C₆H₉BrClN₃
  • Molecular Weight : 238.51 g/mol
  • Synthesis : Prepared via substitution reactions, often involving bromine introduction at position 3. The crude product may contain impurities but is processed further due to instability on silica ().
  • Applications : Primarily used as a research chemical, with suppliers like ChemBK and Thermo Scientific offering it for exploratory studies ().

Comparison : The bromo analog shares the core structure but differs in substituent electronegativity and steric effects. Its higher molecular weight (238.51 vs. 228.6 g/mol) and room-temperature storage requirements reflect altered physicochemical properties compared to the trifluoromethyl derivative ().

1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives
  • Example : 1-Chloro derivatives act as dual orexin receptor antagonists (DORAs), promoting sleep without cognitive disruption.
  • Synthesis : Involves halogenation at position 1, with structure-activity relationship (SAR) studies optimizing substituents for receptor binding ().

Comparison : The chloro substituent at position 1 (vs. CF₃ at position 3) shifts biological activity from metabolic regulation (sitagliptin) to neurological modulation (sleep induction), underscoring substituent-dependent pharmacological profiles.

Core Heterocycle Modifications: Triazolo[4,3-a]pyrazines

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine Hydrochloride (1b)
  • Molecular Formula : C₇H₁₀ClF₃N₄
  • Synthesis : Derived from hydrazine derivatives and trifluoroacetoacetic acid ethyl ester, yielding 99% purity after HCl treatment ().
  • Properties : The triazolo core introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity compared to the imidazo analog.
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine (1c)
  • Molecular Formula : C₁₂H₁₂ClF₃N₄
  • Synthesis : Utilizes phenyl-substituted precursors, achieving 97% yield ().

Comparison : Triazolo derivatives exhibit distinct reactivity due to their triazole ring, enabling diverse functionalization. Their synthesis often requires milder conditions (e.g., room-temperature cyclization) compared to the POCl₃-mediated steps in imidazo analogs ( vs. 13).

Sulfonamide and Sulfonyl Fluoride Derivatives

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-sulfonyl Fluoride (SI-1)
  • Synthesis : Prepared via SuFEx (Sulfur Fluoride Exchange) chemistry using AISF (Alkyl Imidazole Sulfur Fluoride) and Cs₂CO₃, yielding 73% ().
  • Applications : Sulfonyl fluorides are "click chemistry" reagents for covalent protein binding, expanding utility in chemical biology.

Comparison : The sulfonyl fluoride group introduces electrophilic reactivity absent in the parent hydrochloride, enabling orthogonal applications in bioconjugation ( vs. 17).

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Core Heterocycle Key Application
Target Compound (Hydrochloride) C₆H₈ClF₃N₃ 228.6 3-CF₃ Imidazo[1,5-a]pyrazine Sitagliptin intermediate
3-Bromo Analog (Hydrochloride) C₆H₉BrClN₃ 238.51 3-Br Imidazo[1,5-a]pyrazine Research chemical
8-Methyl-Triazolo Derivative (1b, Hydrochloride) C₇H₁₀ClF₃N₄ 242.63 3-CF₃, 8-CH₃ Triazolo[4,3-a]pyrazine Exploratory pharmacology
Sulfonyl Fluoride Derivative (SI-1) C₇H₈F₄N₃O₂S 274.21 3-CF₃, sulfonyl fluoride Imidazo[1,2-a]pyrazine Bioconjugation reagents

Biological Activity

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; hydrochloride (CAS: 1358784-11-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C7H9ClF3N3
  • Molecular Weight : 227.62 g/mol
  • Purity : ≥ 95%
  • IUPAC Name : 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
  • CAS Number : 1358784-11-8

Biological Activity Overview

Research indicates that 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; hydrochloride exhibits various biological activities, particularly in the field of oncology and diabetes management.

Anticancer Activity

A study evaluated the anticancer properties of related compounds derived from the imidazo[1,5-a]pyrazine scaffold. The results demonstrated that certain derivatives showed significant antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29). The compound RB7 exhibited an IC50 range of 6.587 to 11.10 µM against HT-29 cells. Mechanistic studies revealed that RB7 induced apoptosis through the mitochondrial pathway by up-regulating Bax and down-regulating Bcl2, ultimately activating Caspase 3 and leading to cell death .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Another important aspect of this compound is its role as a pharmaceutical intermediate for sitagliptin, a DPP-4 inhibitor used in diabetes treatment. DPP-4 inhibitors are crucial for enhancing insulin secretion and lowering blood glucose levels. The synthesis method of 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; hydrochloride has been optimized to facilitate its production for use in sitagliptin formulations .

Synthesis Methods

The synthesis of this compound involves several steps that ensure high purity and yield. A typical synthetic route includes:

  • Reagents : Ethanol and hydrazine hydrate are mixed with 2-chloropyrazine.
  • Reaction Conditions : The mixture is heated to approximately 58 °C for several hours.
  • Purification : Post-reaction purification involves extraction with organic solvents such as methylene dichloride followed by recrystallization techniques to achieve the desired purity levels.

This method is noted for its simplicity and efficiency in producing high-quality intermediates suitable for pharmaceutical applications .

Case Study 1: Anticancer Efficacy

In a recent study published in Molbank, a series of imidazo[1,5-a]pyrazine derivatives were synthesized and tested for their anticancer properties. Compound RB7 was highlighted for its ability to induce apoptosis in HT-29 colon cancer cells at concentrations as low as 8.18 µM. This study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: DPP-4 Inhibition

Research on the synthesis of related triazole derivatives indicated that modifications to the imidazo[1,5-a]pyrazine structure can yield potent DPP-4 inhibitors. These findings suggest that further exploration into trifluoromethylated derivatives could lead to new therapeutic agents for managing type 2 diabetes .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves cyclization of precursor heterocycles. For example, chloro intermediates (e.g., 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine) can react with trifluoromethylating agents under palladium catalysis or via nucleophilic substitution. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) improves yield .
  • Data Note : Yields for analogous compounds range from 67% to 99%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodology : Use a combination of:

  • NMR : 1^1H and 13^{13}C NMR to confirm fused bicyclic structure and trifluoromethyl group integration.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 228.6) .
  • HPLC : Purity ≥98% confirmed via reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary biological targets of this compound?

  • Methodology : Computational docking and in vitro binding assays (e.g., radioligand displacement) identify interactions with orexin receptors (OX1R/OX2R) due to structural similarity to dual orexin receptor antagonists (DORAs) . Competitive binding IC50_{50} values for analogs range from 10–100 nM .

Q. How does the trifluoromethyl group influence reactivity and stability?

  • Methodology : Compare stability under acidic/alkaline conditions (e.g., pH 2–10) via accelerated degradation studies. The electron-withdrawing CF3_3 group enhances metabolic stability but may reduce solubility in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities between structural analogs?

  • Methodology :

Perform dose-response curves across multiple assays (e.g., calcium flux vs. cAMP inhibition) to assess functional selectivity.

Validate receptor binding kinetics (e.g., KdK_d, BmaxB_{max}) using surface plasmon resonance (SPR) or scintillation proximity assays .

  • Example : Analogous imidazo[1,5-a]pyrazines show variable OX1R affinity due to substituent positioning (e.g., iodine vs. methyl groups altering steric hindrance) .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

  • Methodology :

  • Salt screening : Test counterions (e.g., citrate, phosphate) to improve aqueous solubility.
  • Co-solvents : Use DMSO/PEG400 mixtures (e.g., 10% v/v) for parenteral formulations.
  • Data : Solubility in pure water for the hydrochloride salt is <1 mg/mL; co-solvents increase solubility to >10 mg/mL .

Q. How do synthetic impurities impact pharmacological data interpretation?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat/light/humidity and profile degradants via LC-MS.
  • Bioactivity correlation : Test purified vs. crude batches in receptor assays to identify impurity-driven off-target effects .

Q. What computational tools predict metabolic pathways for this compound?

  • Methodology :

  • In silico metabolism : Use software like MetaSite or GLORYx to predict CYP450-mediated oxidation sites (e.g., N-demethylation of the tetrahydroimidazo ring).
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

Critical Analysis of Contradictions

  • Synthetic Yield Variability : reports 99% yield for a triazolo analog, while imidazo derivatives require harsher conditions (lower yields ~70%). This discrepancy arises from differences in ring strain and intermediate stability .
  • Receptor Selectivity : Some studies suggest broad orexin receptor inhibition, while others note OX1R selectivity. This may reflect assay conditions (e.g., cell line variations) or batch-specific impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.